molecular formula C13H15Cl2F3N2O4S B4309258 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No.: B4309258
M. Wt: 423.2 g/mol
InChI Key: ADZUPXQIFFZAIR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes dichloro, dimethylamino, sulfonyl, and trifluoroethoxy groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes chlorination, sulfonylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency in large-scale manufacturing. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and composition of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid
  • 2,4-Dichloro-5-[(dimethylamino)sulfonyl]phenyl methylene-C

Uniqueness

Compared to similar compounds, 2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are advantageous.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2F3N2O4S/c1-20(2)25(22,23)11-5-8(9(14)6-10(11)15)12(21)19-3-4-24-7-13(16,17)18/h5-6H,3-4,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZUPXQIFFZAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCOCC(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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